molecular formula C24H31BN2O3 B15340511 (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone

(4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone

Cat. No.: B15340511
M. Wt: 406.3 g/mol
InChI Key: PTSZXJRSZFWXDM-UHFFFAOYSA-N
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Description

(4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with benzyl chloride in the presence of a base like sodium hydroxide.

    Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 4-bromo-phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under palladium-catalyzed Suzuki coupling conditions.

    Coupling of the Fragments: The final step involves coupling the benzyl-piperazine fragment with the boronate ester fragment using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The piperazine ring is a common motif in many bioactive molecules, and the presence of the boronate ester adds to its versatility. It is investigated for its potential to interact with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its potential to act as an inhibitor of specific enzymes or as a ligand for certain receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique structure allows for the creation of materials with specific properties, such as increased strength or improved thermal stability.

Mechanism of Action

The mechanism of action of (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the boronate ester can form reversible covalent bonds with certain enzymes. This dual functionality allows the compound to modulate various biological pathways, making it a versatile pharmacological agent.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: Known for its anti-inflammatory and analgesic properties.

    (+)-Praeruptorin A: Studied for its potential therapeutic applications in cardiovascular diseases.

Uniqueness

What sets (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone apart from similar compounds is its unique combination of a piperazine ring and a boronate ester. This combination provides a versatile platform for the development of new molecules with diverse applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C24H31BN2O3

Molecular Weight

406.3 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone

InChI

InChI=1S/C24H31BN2O3/c1-23(2)24(3,4)30-25(29-23)21-12-10-20(11-13-21)22(28)27-16-14-26(15-17-27)18-19-8-6-5-7-9-19/h5-13H,14-18H2,1-4H3

InChI Key

PTSZXJRSZFWXDM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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